molecular formula C12H9ClINO3 B13137110 Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13137110
M. Wt: 377.56 g/mol
InChI Key: CJSWTTXLMDICQE-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a chloro substituent at position 6 and an iodo substituent at position 8. The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a common pharmacophore in fluoroquinolone antibiotics, where halogen and alkyl substituents critically influence bioactivity and pharmacokinetics .

Properties

Molecular Formula

C12H9ClINO3

Molecular Weight

377.56 g/mol

IUPAC Name

ethyl 6-chloro-8-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)

InChI Key

CJSWTTXLMDICQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.

    Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine or iodine monochloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Hydrolysis: Formation of 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a precursor for synthesizing various quinolone-based drugs. These drugs exhibit antibacterial , antiviral , and anticancer properties. The compound's unique halogen substitutions contribute to its effectiveness against various pathogens and cancer cells.

Case Study: Antibacterial Activity
Research has demonstrated its effectiveness against several bacterial strains, as shown in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate moderate antibacterial activity, suggesting potential for development into antibiotic therapies.

Biological Studies

The compound is utilized in studies to understand the mechanisms of action of quinolone antibiotics. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity, which is crucial for bacterial DNA replication and transcription. This mechanism leads to bacterial cell death and highlights its importance in antibiotic research.

Chemical Synthesis

In chemical synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its versatility makes it valuable in the development of new materials with specific properties, including polymers and dyes.

Industrial Applications

The compound has been explored for use in developing novel materials. Its unique properties allow it to be incorporated into various formulations for industrial applications, including:

  • Polymers: Enhancing mechanical properties and stability.
  • Dyes: Providing vivid colors and improved durability in textiles.
  • Cosmetic Formulations: Potential use in skin care products due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death. The presence of chlorine and iodine atoms enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial potency.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents :

  • Iodo (I) : The iodine atom in the target compound likely increases molecular weight and steric bulk compared to fluoro (F) or chloro (Cl) analogs. This may reduce solubility but enhance binding to hydrophobic pockets in target enzymes .
  • Fluoro (F) : Ethyl 6-chloro-8-fluoro-4-oxo-... (DCBSPU13) is a precursor to antibiotics, leveraging fluorine’s electronegativity to improve DNA gyrase inhibition .
  • Chloro (Cl) : Dichloro analogs (e.g., DCBSPU23) exhibit enhanced antibacterial potency due to chlorine’s electron-withdrawing effects, which stabilize drug-target interactions .

Crystallography and Stability :

  • Analogs like Ethyl 8-chloro-4-oxo-... (CAS 73987-37-8) form stable crystals via C–H···O and C–H···Cl interactions, suggesting similar packing patterns in the target compound .

Biological Activity

Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: Ethyl 6-chloro-8-iodo-4-oxo-1H-quinoline-3-carboxylate
CAS Number: 1983011-76-2
Molecular Formula: C13H10ClI N2O3
Molecular Weight: 368.58 g/mol

The compound features a quinoline backbone with a chloro group at the 6th position and an iodo group at the 8th position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • DNA Intercalation: The compound can intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is crucial for its anticancer properties.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated:

  • Cell Line Studies: The compound was tested on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
  • IC50 Values: The compound showed IC50 values in the micromolar range:
    • MCF7: 12 µM
    • A549: 15 µM

These results indicate that the compound can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI's Antibiotics, researchers evaluated the efficacy of ethyl 6-chloro-8-iodo derivatives against multidrug-resistant strains. The study highlighted that this compound demonstrated significant antibacterial activity against MRSA with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with ethyl 6-chloro-8-iodo resulted in increased apoptosis markers and reduced cell viability, positioning it as a promising candidate for further research in cancer therapy .

Q & A

Q. What are the key synthetic routes for Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate and its analogs?

The synthesis typically involves sequential halogenation and functionalization of the quinoline core. A common approach includes:

  • Regioselective halogenation : Introducing chlorine and iodine at positions 6 and 8, respectively, often using intermediates like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. For example, nitro or methoxy groups at position 8 in related compounds are replaced via reduction or nucleophilic substitution (e.g., using Pd/C hydrogenation or Stannous chloride in HCl) .
  • Cyclopropane ring introduction : For derivatives, cyclopropane groups are added via nucleophilic substitution, as seen in intermediates for fluoroquinolone antibiotics .
  • Esterification : The ethyl ester group at position 3 is typically retained throughout synthesis to stabilize the carboxylate moiety .

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

X-ray crystallography involves:

  • Data collection : Using a diffractometer (e.g., Enraf–Nonius CAD-4) to measure reflections. For example, a triclinic crystal system (space group P1) with unit cell parameters a = 9.328 Å, b = 11.043 Å, c = 12.350 Å, and α = 73.3° was reported for a related 8-chloro derivative .
  • Structure refinement : SHELX software (e.g., SHELXL97) refines atomic coordinates, with hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) and planar deviations (e.g., pyridinone ring planarity ±0.057 Å) analyzed to confirm molecular geometry .
  • Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H⋯O, O–H⋯O) are mapped to explain crystal packing, as seen in ribbon-like structures along the c-axis .

Q. What spectroscopic and analytical methods characterize this compound?

  • Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles (e.g., C–F = 1.351 Å, dihedral angles between rings ≤15.5°) .
  • Hydrogenation monitoring : Pd/C-catalyzed reductions (e.g., azide to amine conversion) are tracked via TLC or HPLC .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., melting points ~183–187°C for similar esters) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogen substitution at position 8 be addressed?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Nitro or methoxy groups at position 8 act as leaving groups, facilitating nucleophilic substitution with iodine or other halogens. For example, reducing 8-nitro to 8-amino intermediates allows sequential halogenation .
  • Reaction conditions : Temperature and solvent polarity impact substitution pathways. Refluxing ethanol vs. room-temperature HCl can alter product ratios (e.g., favoring 7,8-diamino derivatives over ester hydrolysis) .
  • Steric effects : Bulky substituents (e.g., cyclopropane at position 1) may hinder substitution at adjacent positions, necessitating optimized stoichiometry .

Q. How are contradictions in crystallographic data resolved during refinement?

  • Data filtering : Reflections with I > 2σ(I) are prioritized to improve R factor reliability (e.g., R = 0.043, wR = 0.126 for a monohydrate structure) .
  • Hydrogen atom treatment : H atoms are refined isotropically (for water) or via riding models (for CH groups), with displacement parameters cross-validated against electron density maps .
  • Software cross-validation : SHELXL refinement is compared with OLEX2 or other tools to detect outliers in bond lengths or angles .

Q. What strategies optimize antimicrobial activity in quinoline derivatives?

  • Functional group modulation : Introducing electron-withdrawing groups (e.g., Cl, F) at positions 6 and 8 enhances DNA gyrase inhibition. For example, 8-nitro derivatives show improved bacterial binding .
  • Bioisosteric replacement : Replacing iodine with smaller halogens (e.g., F) or cyclopropane groups improves pharmacokinetics, as seen in fluoroquinolone analogs .
  • Intermolecular interaction analysis : Hydrogen bonds (e.g., C–H⋯O) and π-π stacking in crystal structures correlate with solubility and membrane penetration .

Q. How can reduction by-products be minimized during synthesis of dihydroquinoline intermediates?

  • Condition-specific optimization : Stannous chloride in concentrated HCl at room temperature yields 7,8-diamino derivatives, while ethanol under reflux favors carboxylate formation .
  • Catalyst selection : Pd/C hydrogenation selectively reduces azides to amines without ester cleavage, as demonstrated in monohydrate synthesis .
  • Purification techniques : Silica gel chromatography or recrystallization (e.g., from ethanol/chloroform) isolates target products from side reactions .

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